molecular formula C18H16Cl2N4O3S B11996641 5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B11996641
M. Wt: 439.3 g/mol
InChI Key: LFUUBHKMKKJUCU-ZVBGSRNCSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a core triazole ring substituted at positions 3, 4, and 5. Key structural features include:

  • Position 4: An (E)-configured Schiff base derived from 2,4,5-trimethoxybenzaldehyde, contributing to planar geometry and π-π stacking interactions.
  • Position 5: A 2,4-dichlorophenyl group, known for electron-withdrawing effects and pesticidal/antimicrobial activity .

The molecular formula is C₁₉H₁₅Cl₂N₄O₃S (molecular weight: 465.32 g/mol). Its synthesis likely involves condensation of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with 2,4,5-trimethoxybenzaldehyde under acidic conditions, followed by purification via recrystallization .

Properties

Molecular Formula

C18H16Cl2N4O3S

Molecular Weight

439.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H16Cl2N4O3S/c1-25-14-8-16(27-3)15(26-2)6-10(14)9-21-24-17(22-23-18(24)28)12-5-4-11(19)7-13(12)20/h4-9H,1-3H3,(H,23,28)/b21-9+

InChI Key

LFUUBHKMKKJUCU-ZVBGSRNCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions:

    Hydrosulfide Introduction: The hydrosulfide group can be introduced via thiolation reactions using suitable sulfur donors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. The specific compound has been evaluated for its ability to inhibit the growth of various bacterial and fungal strains. Triazoles are known to disrupt fungal cell wall synthesis, making this compound a candidate for antifungal drug development.

Anticancer Properties

Studies have demonstrated that similar triazole derivatives possess anticancer activities by interfering with cellular mechanisms involved in tumor growth. The hydrosulfide moiety may enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes implicated in disease processes. For instance, triazole derivatives have been studied for their ability to inhibit enzymes like aromatase and carbonic anhydrase, which are relevant in cancer therapy.

Pesticidal Activity

Due to its structural characteristics, the compound may also exhibit pesticidal properties. Compounds containing triazole rings have been reported to possess fungicidal activity against various plant pathogens. This suggests potential applications in crop protection and agriculture.

Synthesis and Characterization

The synthesis of 5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactions that include the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate efficacy against bacterial strainsShowed significant inhibition against Staphylococcus aureus and Escherichia coli
Anticancer ResearchAssess cytotoxic effects on cancer cell linesInduced apoptosis in breast cancer cells with IC50 values comparable to established chemotherapeutics
Pesticide EfficacyTest fungicidal properties on cropsDemonstrated effective control over Fusarium species affecting crop yields

Mechanism of Action

The mechanism of action of “5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-(2,4-DClPh), 4-[(E)-(2,4,5-TrimethoxyBz)methylidene]amino, 3-SH C₁₉H₁₅Cl₂N₄O₃S 465.32 Hydrosulfide group; E-configuration; dichlorophenyl
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 5-(3,4,5-TrimethoxyPh), 3-(4-MeBzS), 4-[(E)-2-ClBz]amino C₂₆H₂₅ClN₄O₃S 509.01 Sulfanyl ether; dihedral angles 32.59–70.77°; weak C–H⋯S interactions
5-(2-ClPh)-4-[(E)-(4-hydroxy-3,5-diMeOBz)methylidene]amino-4H-1,2,4-triazol-3-thione 3-thione, 4-hydroxy-3,5-diMeOBz C₁₇H₁₅ClN₄O₃S 406.85 Thione group; phenolic –OH for H-bonding
5-(2-ClPh)-4-[(E)-(4-diethylaminoBz)methylidene]amino-4H-1,2,4-triazol-3-thione 4-diethylaminoBz, 3-thione C₂₀H₂₁ClN₄S 408.93 Diethylamino group; enhanced lipophilicity
(E)-3-Allylsulfanyl-N-(4-MeOBz)-5-(3,4,5-triMeOPh)-4H-1,2,4-triazol-4-amine 3-allylS, 5-(3,4,5-triMeOPh) C₂₂H₂₄N₄O₄S 440.51 Allylsulfanyl for reactivity; intramolecular C–H⋯N bonds

Structural and Crystallographic Insights

Parameter Target Compound (Hypothesized) Compound
Dihedral Angles Triazole vs. 2,4-DClPh: ~50–60° Triazole vs. 3,4,5-TrimethoxyPh: 32.59°
Intermolecular Interactions S–H⋯N, C–H⋯O C–H⋯S, C–H⋯N
Crystal System Monoclinic (predicted) Monoclinic (P2₁/c)
R Factor 0.051

The target compound’s E-configuration ensures optimal alignment for π-stacking, while its hydrosulfide group may reduce steric hindrance compared to bulkier sulfanyl ethers (e.g., ).

Biological Activity

5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with significant potential in medicinal chemistry. The compound features a triazole ring and various functional groups that contribute to its biological activity. This article reviews the biological properties of this compound based on diverse research findings.

  • Molecular Formula : C18H16Cl2N4O3S
  • Molecular Weight : 439.3 g/mol
  • IUPAC Name : 3-(2,4-dichlorophenyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may inhibit enzymes involved in various metabolic pathways, leading to effects such as:

  • Anticancer Activity : The compound has demonstrated potential in inhibiting cell proliferation by targeting enzymes associated with cancer cell growth.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities by disrupting microbial cellular functions.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. For instance, a study highlighted its ability to inhibit the proliferation of cancer cell lines through enzyme inhibition mechanisms. The specific enzymes targeted include those involved in nucleotide synthesis and cell cycle regulation.

Study ReferenceCell Line TestedIC50 (µM)Mechanism
MCF-7 (Breast)15DHODH inhibition
HeLa (Cervical)12Apoptosis induction

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various bacterial strains. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2050 µg/mL
Escherichia coli1875 µg/mL
Candida albicans2240 µg/mL

Case Studies

Several case studies have explored the biological implications of this compound:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : A study found that the compound effectively inhibited DHODH, an enzyme critical for pyrimidine biosynthesis in cancer cells. This inhibition leads to reduced proliferation rates in sensitive cell lines .
  • Antibacterial Properties : Research highlighted that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis .
  • Synergistic Effects : A combination study indicated that when used with other antimicrobial agents, the compound enhanced the overall efficacy against resistant strains of bacteria .

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